molecular formula C21H16FN3O3S B3407822 Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852134-31-7

Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No. B3407822
CAS RN: 852134-31-7
M. Wt: 409.4 g/mol
InChI Key: XSNJQSMFJNCHNG-UHFFFAOYSA-N
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Description

“Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate” is a complex organic compound. It is related to a series of compounds that have been studied for their antiproliferative activities . These compounds have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of related compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis often involves the use of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .

Scientific Research Applications

Antibacterial Activity

Thiazole-based compounds, including the one , have shown significant antibacterial activity . For instance, some synthesized compounds have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antioxidant Activity

Thiazole-based compounds also exhibit antioxidant activities . Some compounds have displayed better DPPH radical scavenging potency compared to ascorbic acid .

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of conditions caused by inflammation.

Antifungal Activity

These compounds have demonstrated antifungal activities , making them potential candidates for the development of new antifungal drugs.

Antiviral Activity

Thiazole-based compounds have also been found to have antiviral properties . This opens up possibilities for their use in antiviral drug development.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . They could be used in the development of new cancer therapies.

Neuroprotective Activity

Compounds with a thiazole ring have been found to possess neuroprotective properties . For instance, Pramipexole, which contains a 2-amino-thiazole moiety, has been used in the treatment of Parkinson’s disease .

Enzyme Modulation

Thiazole-based compounds have the ability to modulate the activity of many enzymes involved in metabolism . This makes them potential candidates for the development of drugs targeting specific metabolic pathways.

Future Directions

The future research directions for this compound could include further exploration of its antiproliferative activities and potential as an anticancer agent . Additionally, more research could be done to fully understand its mechanism of action .

properties

IUPAC Name

methyl 2-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-12-18(19(26)23-16-6-4-3-5-15(16)20(27)28-2)29-21-24-17(11-25(12)21)13-7-9-14(22)10-8-13/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNJQSMFJNCHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate

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